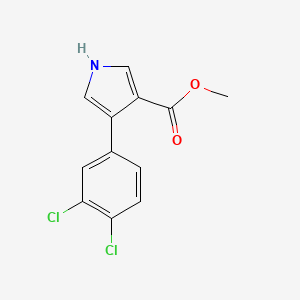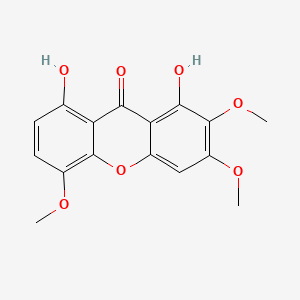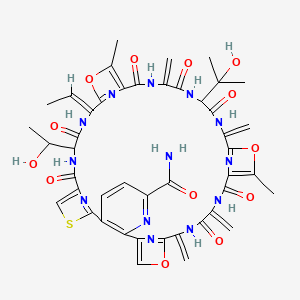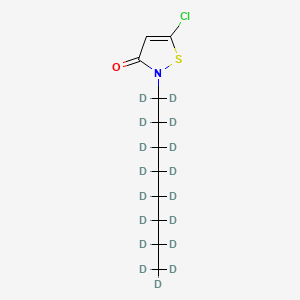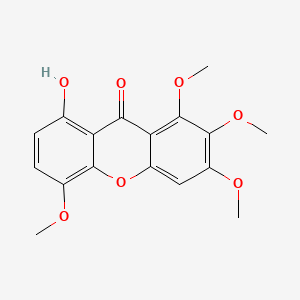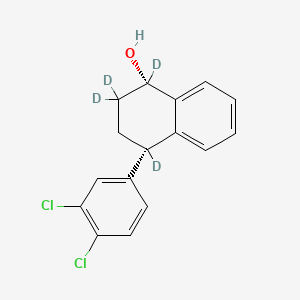
Guanidinoessigsäure-13C2
Übersicht
Beschreibung
Guanidinoacetic-13C2 Acid (GAA-13C2) is a naturally occurring amino acid found in the body and is involved in numerous biochemical processes . It is a derivative of arginine and acts as a substrate for enzymes . GAA-13C2 is an important marker for renal failure, in kidney transplantation, and for the renal metabolic activity .
Synthesis Analysis
Guanidinoacetic acid was first prepared in 1861 by Adolph Strecker by reaction of cyanamide with glycine in aqueous solution . Glycine can also be converted to glycocyamine with S-methylisothiourea or with O-alkylisoureas as a guanylation agent . A high level of intracellular GAA was associated with PDAC liver metastasis. GAA could promote the migration, EMT, and liver metastasis of pancreatic cancer cells in vitro and in vivo .
Molecular Structure Analysis
The molecular formula of Guanidinoacetic-13C2 Acid is C13C2H7N3O2 . Its average mass is 119.092 Da and its monoisotopic mass is 119.060539 Da .
Chemical Reactions Analysis
Guanidinoacetic acid is the direct precursor of creatine and its phosphorylated derivative phosphocreatine in the body . It is a safe nutritional supplement that can be used to promote muscle growth and development .
Physical And Chemical Properties Analysis
Guanidinoacetic-13C2 Acid has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 25.0±0.5 cm3 . The polarizability is 9.9±0.5 10-24 cm3 and the surface tension is 74.8±7.0 dyne/cm . The molar volume is 73.3±7.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Energie-Stoffwechsel
Guanidinoessigsäure (GAA) ist ein Aminosäurederivat und Vorläufer von Kreatin, das eine wichtige Rolle im Energiestoffwechsel spielt . Kreatin kann phosphoryliert werden und fungiert als Energiespeicher in Geweben mit hohem Energiebedarf, wie Skelettmuskeln, Herz, Netzhaut und Spermien .
Tierernährung
GAA wurde als potenzieller Futterzusatzstoff getestet, um die Energieverwertung und die Wachstumsleistung in der Geflügel- und Schweineindustrie zu verbessern . Es wurde nachgewiesen, dass es die Kreatinkonzentration im Körper, die Wachstumsparameter, das Futterverwertungverhältnis und die Leistung von Tieren verbessert .
Kombination mit Methionin
GAA wurde mit Methionin kombiniert, um die Wachstumsleistung zu verbessern und kann auch als Arginin-sparender Faktor bei Vögeln wirken .
Muskelentwicklung
Guanidinoessigsäure ist ein sicheres Nahrungsergänzungsmittel, das zur Förderung des Muskelwachstums und der Muskelentwicklung verwendet werden kann . Es wurde gezeigt, dass es die Wachstumsleistung von Tieren verbessert, die Muskelentwicklung fördert und die Gesundheit von Tieren verbessert .
Neurologische Erkrankungen
GAA wurde auf seine Rolle bei der Verbesserung der Bioenergetik bei neurologischen Erkrankungen wie Multipler Sklerose (MS) untersucht. Es wird als experimenteller Nährstoff betrachtet, der den Hochenergiephosphat-Stoffwechsel beeinflusst.
Insulinsekretion
Frühere Studien haben gezeigt, dass exogenes GAA die Insulinsekretion bei Nagetieren stimuliert, wobei GAA einen unmittelbaren Anstieg des Insulinspiegels im Plasma verursacht .
Safety and Hazards
Wirkmechanismus
Target of Action
Guanidinoacetic acid (GAA) is the biochemical precursor of creatine . It serves as a creatine mimetic and is a possible substrate for the creatine kinase (CK) enzyme system . It plays a crucial role in the energy metabolism of muscle and nerve tissue . GAA can also activate T1R2 and T1R3 subsets of taste receptors .
Mode of Action
GAA’s interaction with its targets leads to several changes. It enhances the production of phosphocreatine , a molecule involved in the transfer of high-energy phosphate groups in cells . Gaa utilization by ck seems to be a second-rate as compared to creatine, and compartment-dependent . It also stimulates hormonal release and neuromodulation , and alters the metabolic utilization of arginine .
Biochemical Pathways
GAA is synthesized from non-essential amino acids glycine and L-arginine , with this reaction catalyzed by the enzyme L-arginine–glycine amidinotransferase (AGAT) . After being transported to the liver, GAA is methylated to yield creatine. This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT) and requires transfer of a methyl group from S-adenosylmethionine (SAM) to GAA, to form creatine and S-adenosylhomocysteine (SAH) .
Pharmacokinetics
GAA is suggested to be readily absorbed from the gastrointestinal tract and rapidly metabolized to creatine. A single-dose oral GAA exhibits dose-dependent pharmacokinetics in healthy men and women .
Result of Action
GAA supplementation has been shown to improve cellular bioenergetics by stimulating creatine biosynthesis . It has beneficial effects on muscle creatine, energy compounds, and antioxidant status, leading to improvements in broiler body weight gain, feed conversion ratio, and breast meat yield . It also promotes muscle development and improves the health of animals .
Action Environment
The action, efficacy, and stability of GAA can be influenced by various environmental factors. Genetic selection, fast-growth rates, and environmental stressors have been identified to be the main factors related to this myopathy .
Biochemische Analyse
Biochemical Properties
Guanidinoacetic-13C2 Acid plays a crucial role in biochemical reactions as a precursor to creatine. It is synthesized from glycine and arginine by the enzyme arginine:glycine amidinotransferase (AGAT). Once formed, guanidinoacetic-13C2 acid is methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine. This process involves the transfer of a methyl group from S-adenosylmethionine (SAM) to guanidinoacetic-13C2 acid, resulting in the formation of creatine and S-adenosylhomocysteine (SAH) . The interactions of guanidinoacetic-13C2 acid with these enzymes are essential for the synthesis of creatine, which is a critical molecule for energy storage and transfer in muscle and brain tissues.
Cellular Effects
Guanidinoacetic-13C2 Acid influences various cellular processes, particularly those related to energy metabolism. As a precursor to creatine, it plays a role in maintaining cellular energy homeostasis. Creatine and its phosphorylated form, phosphocreatine, act as energy buffers in cells with high energy demands, such as muscle and nerve cells . Guanidinoacetic-13C2 acid supplementation has been shown to enhance cellular bioenergetics, improve muscle performance, and support cellular functions by increasing the availability of creatine . Additionally, guanidinoacetic-13C2 acid may influence cell signaling pathways and gene expression related to energy metabolism and muscle development .
Molecular Mechanism
The molecular mechanism of guanidinoacetic-13C2 acid involves its conversion to creatine through enzymatic reactions. The initial step is catalyzed by arginine:glycine amidinotransferase (AGAT), which transfers an amidino group from arginine to glycine, forming guanidinoacetic-13C2 acid . This compound is then methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine . The resulting creatine can be phosphorylated to form phosphocreatine, which serves as a rapid source of energy by donating a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP) during periods of high energy demand . This process is crucial for maintaining ATP levels in tissues with high energy turnover, such as muscles and the brain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanidinoacetic-13C2 acid can vary over time. Studies have shown that guanidinoacetic-13C2 acid is relatively stable and can be effectively utilized in biochemical assays . Its stability and effectiveness may decrease over extended periods, leading to potential degradation and reduced efficacy . Long-term studies have indicated that guanidinoacetic-13C2 acid supplementation can have sustained effects on cellular energy metabolism and muscle performance, although the exact duration of these effects may depend on various factors, including dosage and experimental conditions .
Dosage Effects in Animal Models
The effects of guanidinoacetic-13C2 acid in animal models are dose-dependent. Studies have demonstrated that higher doses of guanidinoacetic-13C2 acid can enhance muscle creatine levels, improve growth performance, and support overall health in animals . Excessive doses may lead to adverse effects, such as toxicity and metabolic imbalances . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential risks. Threshold effects have been observed, indicating that there is a specific dosage range within which guanidinoacetic-13C2 acid is most effective .
Metabolic Pathways
Guanidinoacetic-13C2 Acid is involved in the creatine synthesis pathway. It is synthesized from glycine and arginine by the enzyme arginine:glycine amidinotransferase (AGAT) and subsequently methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine . This pathway is crucial for maintaining energy homeostasis in cells with high energy demands. Additionally, guanidinoacetic-13C2 acid may interact with other metabolic pathways, influencing the levels of various metabolites and affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of guanidinoacetic-13C2 acid within cells and tissues are facilitated by specific transporters and binding proteins. Once synthesized, guanidinoacetic-13C2 acid is transported to the liver, where it is methylated to creatine . Creatine is then distributed to various tissues, including muscles and the brain, where it plays a critical role in energy metabolism . The efficient transport and distribution of guanidinoacetic-13C2 acid and its metabolites are essential for maintaining cellular energy balance and supporting physiological functions .
Subcellular Localization
Guanidinoacetic-13C2 Acid and its metabolites are localized in specific subcellular compartments to exert their effects. Creatine, derived from guanidinoacetic-13C2 acid, is primarily localized in the cytosol and mitochondria, where it participates in energy transfer and storage . The subcellular localization of guanidinoacetic-13C2 acid and creatine is regulated by targeting signals and post-translational modifications that direct these molecules to specific compartments . This localization is crucial for their function in maintaining cellular energy homeostasis and supporting high-energy-demand processes.
Eigenschaften
IUPAC Name |
2-(diaminomethylideneamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661994 | |
| Record name | N-(Diaminomethylidene)(~13~C_2_)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634616-40-3 | |
| Record name | N-(Diaminomethylidene)(~13~C_2_)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



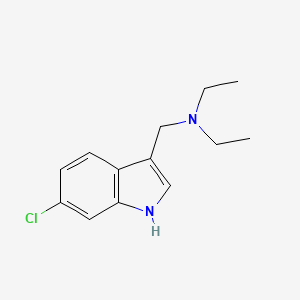
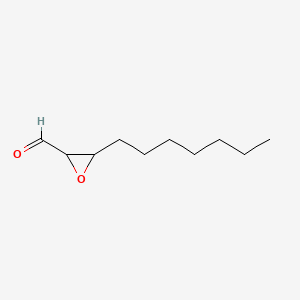
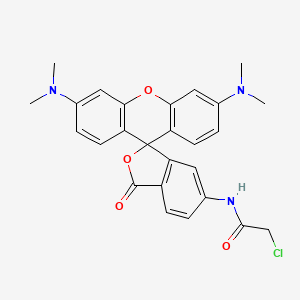
![tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B563215.png)
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)
